1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a methyl group and an allyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an appropriate alkyne can lead to the formation of the pyrrolo[2,3-b]pyridine core. Subsequent esterification with methanol and allylation can yield the desired compound .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets. For instance, the compound can inhibit fibroblast growth factor receptors by binding to their active sites, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to the suppression of cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in their additional heterocyclic ring.
The uniqueness of this compound lies in its specific substituents, which can confer distinct biological activities and make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 1-prop-2-enylpyrrolo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-7-14-8-10(12(15)16-2)9-5-4-6-13-11(9)14/h3-6,8H,1,7H2,2H3 |
InChI Key |
FXROTDHUIIQBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.